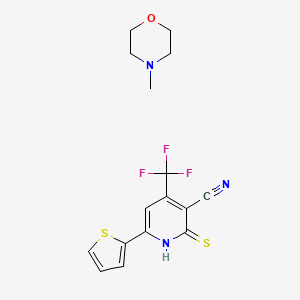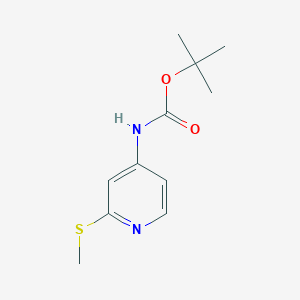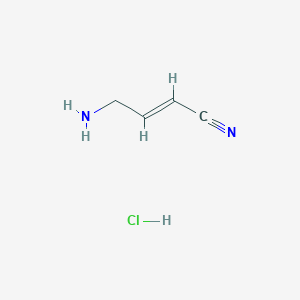
4-Aminobut-2-enenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobut-2-enenitrile hydrochloride is an organic compound with the molecular formula C4H7ClN2 It is a derivative of butenenitrile, featuring an amino group at the fourth position and a nitrile group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminobut-2-enenitrile hydrochloride typically involves the reaction of 3-aminobut-2-enenitrile with hydrochloric acid. This reaction is carried out in methanol and water at elevated temperatures, around 90°C, for approximately 2 hours . The reaction conditions are carefully controlled to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobut-2-enenitrile hydrochloride undergoes various chemical reactions, including:
Cyclization: It can undergo cyclization reactions with zerovalent nickel complexes, leading to the formation of cyclic compounds.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Various electrophiles can be used to replace the amino group, depending on the desired product.
Major Products Formed
Substitution: The products depend on the electrophile used in the reaction, leading to a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminobut-2-enenitrile hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Aminobut-2-enenitrile hydrochloride involves its interaction with various molecular targets. For example, in cyclization reactions, the compound interacts with nickel complexes to form cyclic structures . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
4-Aminobut-2-enenitrile hydrochloride can be compared with other similar compounds such as:
3-Phenylsulfonyl-4-aminobut-2-enenitrile: This compound features a phenylsulfonyl group instead of a nitrile group, leading to different reactivity and applications.
2-Butenenitrile, 4-amino-, hydrochloride: This is another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C4H7ClN2 |
|---|---|
Molekulargewicht |
118.56 g/mol |
IUPAC-Name |
(E)-4-aminobut-2-enenitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c5-3-1-2-4-6;/h1-2H,3,5H2;1H/b2-1+; |
InChI-Schlüssel |
JOKMATFCFAGNRM-TYYBGVCCSA-N |
Isomerische SMILES |
C(/C=C/C#N)N.Cl |
Kanonische SMILES |
C(C=CC#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
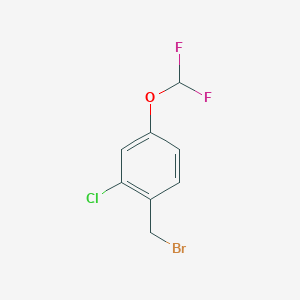
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)

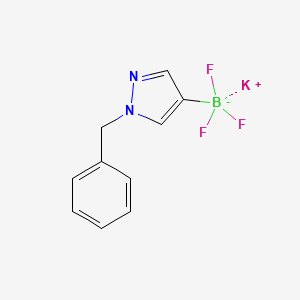
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
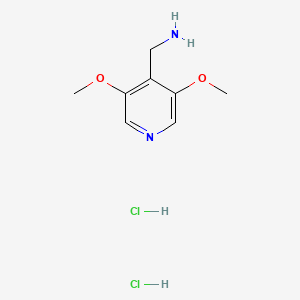
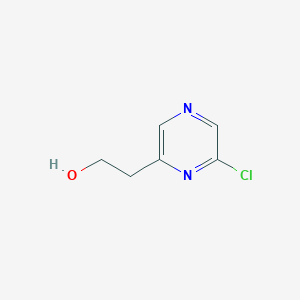
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)
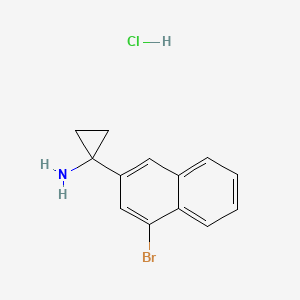
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
